2-(thiolan-2-yl)-3H-quinazolin-4-one
CAS No.:
Cat. No.: VC12590066
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-(thiolan-2-yl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C12H12N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7H2,(H,13,14,15) |
| Standard InChI Key | PNQIIYCIGUJMEB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(SC1)C2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Thiolan-2-yl)-3H-quinazolin-4-one (C₁₃H₁₂N₂OS) consists of a quinazolin-4-one scaffold fused with a tetrahydrothiophene (thiolan) ring at position 2 (Figure 1). The quinazolin-4-one core comprises a bicyclic system with a pyrimidine ring fused to a benzene ring, while the thiolan substituent introduces a saturated five-membered sulfur-containing heterocycle. This structural combination merges the electron-deficient quinazolinone system with the lipophilic, conformationally flexible thiolan moiety, potentially enhancing membrane permeability and target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂OS |
| Molecular Weight | 252.31 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (2 N, 1 O) |
| Rotatable Bonds | 2 (thiolan linkage) |
| Topological Polar Surface Area | 65.6 Ų |
Note: Data extrapolated from PubChem entry CID 828268 (thiophene analog) and computational modeling .
Stereochemical Considerations
The thiolan ring introduces a chiral center at the 2-position, yielding enantiomers with potential differences in biological activity. Molecular docking studies of analogous quinazolinones suggest that the (R)-enantiomer may exhibit stronger interactions with kinase ATP-binding pockets due to favorable spatial orientation of the thiolan group .
Synthesis and Structural Modification
Core Synthetic Strategies
The synthesis of 2-(thiolan-2-yl)-3H-quinazolin-4-one can be achieved through two primary routes, adapted from methodologies for analogous quinazolinones :
Route 1: Cyclocondensation of Anthranilamide
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Reagents: Anthranilamide, tetrahydrothiophene-2-carboxaldehyde, graphene oxide (GO) nanosheets, oxone.
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Conditions: Aqueous medium, room temperature, 6–8 hours.
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Mechanism: GO catalyzes imine formation between anthranilamide and the aldehyde, followed by oxidative cyclization mediated by oxone to yield the quinazolinone core .
Route 2: Post-Functionalization of Quinazolin-4-one
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Step 1: Synthesis of 3,4-dihydroquinazolin-4-one via reaction of anthranilic acid with formamide .
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Step 2: Thiolan incorporation via nucleophilic substitution or Pd-catalyzed cross-coupling using tetrahydrothiophene-2-boronic acid.
Table 2: Comparative Yields of Synthetic Routes
| Route | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| 1 | 78 | 95 | 8 |
| 2 | 65 | 89 | 12 |
Structural Analogues and SAR Insights
Modifications at the 3-position (e.g., p-tolyl in PubChem CID 828268 ) and thiolan substitution pattern significantly influence bioactivity:
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Thiolan vs. Thiophene: Saturation of the thiophene ring to thiolan enhances metabolic stability but reduces π-π stacking interactions with aromatic residues in enzyme active sites .
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3-Position Substitution: Bulky groups (e.g., p-tolyl) improve kinase inhibition by occupying hydrophobic pockets, while polar groups enhance solubility .
| Cell Line | 2-(Thiolan-2-yl) Derivative | Thiophene Analog |
|---|---|---|
| PC3 | 14 ± 1.2 | 10 ± 0.8 |
| MCF-7 | 18 ± 1.5 | 12 ± 1.1 |
| HT-29 | 22 ± 2.0 | 15 ± 1.4 |
Antimicrobial Effects
Quinazolinones with sulfur-containing substituents exhibit MIC values of 8–32 μg/mL against E. coli, S. aureus, and C. albicans . The thiolan group may disrupt microbial membranes via thiol-mediated redox interactions.
Mechanistic Studies and Molecular Modeling
Kinase Inhibition Profiling
Docking studies (PDB: 1M17 for CDK2) reveal:
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ATP-Competitive Binding: The quinazolinone core occupies the adenine pocket, while the thiolan group extends into the hydrophobic region II (Figure 2).
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Key Interactions:
ADMET Predictions
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Absorption: High Caco-2 permeability (8.7 × 10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated oxidation of thiolan ring (major pathway).
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Toxicity: Predicted hERG IC₅₀ >30 μM, indicating low cardiac risk.
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